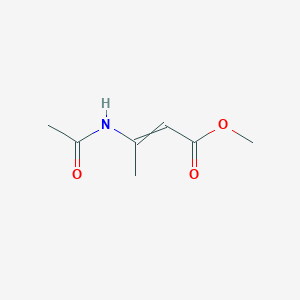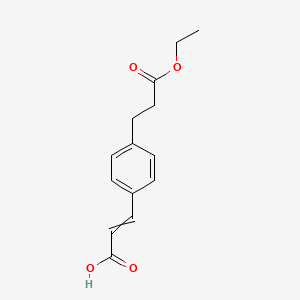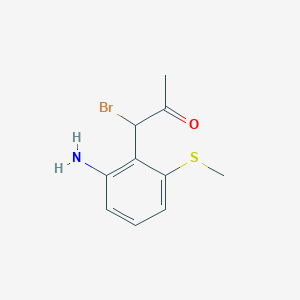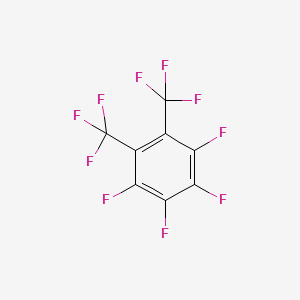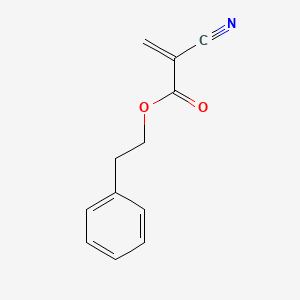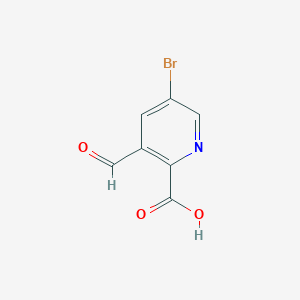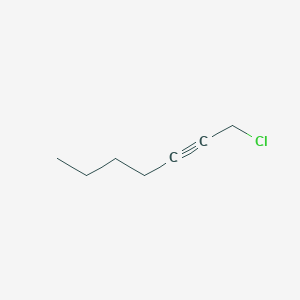
4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . It is a derivative of benzamide and features a tetrahydroindole moiety, which is a significant structure in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of 4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Industrial production methods often involve optimization of reaction conditions, such as the choice of solvents and the sequence of reagent addition, to maximize yield and purity .
Analyse Chemischer Reaktionen
4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of 4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide can be compared with other similar compounds, such as 1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives . These compounds share structural similarities but may differ in their biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamide moiety, which can influence its interaction with biological targets and its overall chemical properties .
Eigenschaften
Molekularformel |
C15H14N2O2 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
4-(4-oxo-6,7-dihydro-5H-indol-1-yl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)10-4-6-11(7-5-10)17-9-8-12-13(17)2-1-3-14(12)18/h4-9H,1-3H2,(H2,16,19) |
InChI-Schlüssel |
XZMANVFFYDHEGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CN2C3=CC=C(C=C3)C(=O)N)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


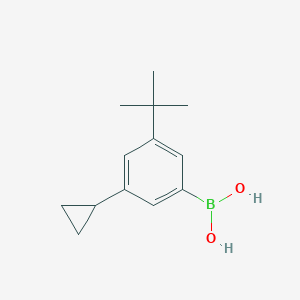


![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

